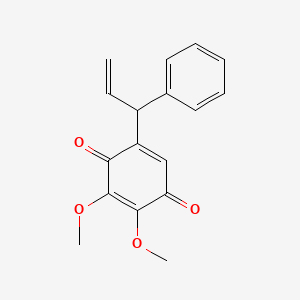![molecular formula C28H20Cl6N4O7 B12294368 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate CAS No. 126198-65-0](/img/structure/B12294368.png)
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸和2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯是复杂的 有机化合物
准备方法
合成路线和反应条件
1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸的合成通常涉及在酸性条件下将2,4-二氯苯基肼与三氯乙酸反应,然后环化形成三唑环。反应条件通常需要控制温度和使用催化剂以确保高产率和纯度。
2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯是通过在强酸催化剂(如硫酸)存在下,将2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸与乙醇酯化合成。反应通常在回流条件下进行,以驱动酯化反应完成。
工业生产方法
这些化合物的工业生产方法通常涉及大规模分批或连续流动工艺。这些方法旨在最大限度地提高产量并最大限度地减少浪费,通常包含先进的技术,如高效液相色谱 (HPLC) 用于纯化和质量控制。
化学反应分析
反应类型
1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
取代: 亲核取代反应很常见,其中氯原子可以被其他亲核试剂取代。
2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯也会发生类似的反应:
水解: 酯基可以水解生成相应的羧酸。
取代: 在适当的条件下,氯基团可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 氢化铝锂、硼氢化钠。
催化剂: 硫酸、盐酸,用于酯化和水解反应。
主要产物
氧化产物: 羧酸、酮。
还原产物: 醇、胺。
取代产物: 根据所用亲核试剂的不同,会有各种取代衍生物。
科学研究应用
1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸和2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯在科学研究中具有广泛的应用:
化学: 这些化合物用作合成更复杂分子的中间体。
生物学: 它们因其潜在的生物活性而受到研究,包括抗菌和抗真菌特性。
医学: 正在进行研究,以探索它们作为治疗各种疾病的治疗剂的潜力。
工业: 这些化合物用于开发新材料和作为各种工业过程中的添加剂。
作用机理
这些化合物的作用机理涉及它们与特定分子靶标的相互作用。例如,1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸可能会通过与活性位点结合来抑制某些酶,从而阻断其活性。2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯可能会与细胞受体相互作用,调节信号转导途径并影响细胞功能。
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
类似化合物
- 1-(2,4-二氯苯基)-3-(2-甲氧基乙基)脲
- 2-(2,4-二氯苯基)-1-(2-甲氧基苯基)-1-(2-吡啶基)-2-丙醇
独特性
1-(2,4-二氯苯基)-5-(三氯甲基)-1,2,4-三唑-3-羧酸和2-[4-[(6-氯-1,3-苯并噁唑-2-基)氧基]苯氧基]丙酸乙酯由于其特定的化学结构而具有独特性,这些结构赋予了它们不同的反应性和生物活性
属性
CAS 编号 |
126198-65-0 |
|---|---|
分子式 |
C28H20Cl6N4O7 |
分子量 |
737.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5.C10H4Cl5N3O2/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18;11-4-1-2-6(5(12)3-4)18-9(10(13,14)15)16-7(17-18)8(19)20/h4-11H,3H2,1-2H3;1-3H,(H,19,20) |
InChI 键 |
ZGWQTZKIEJCSPH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl.C1=CC(=C(C=C1Cl)Cl)N2C(=NC(=N2)C(=O)O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
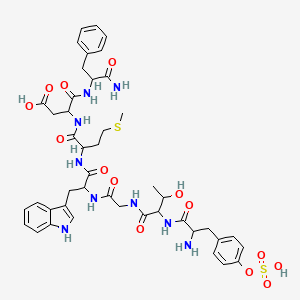
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
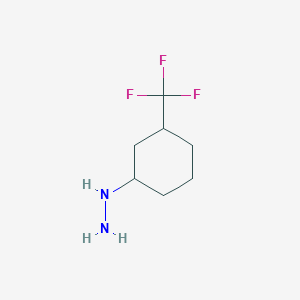
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
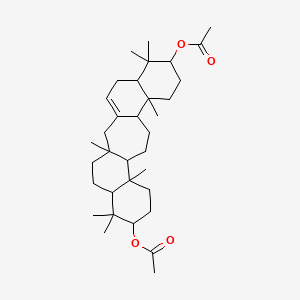
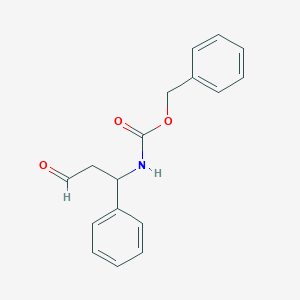


![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
